2-Ethoxy-1-phenylpropan-1-one
Description
2-Ethoxy-1-phenylpropan-1-one is a ketone derivative with the molecular formula C₁₁H₁₂O₂, featuring a phenyl group (C₆H₅) at the carbonyl position and an ethoxy substituent (-OCH₂CH₃) on the adjacent carbon. This compound belongs to the aryl propanone family, characterized by a three-carbon chain terminating in a ketone group.
Properties
CAS No. |
50739-79-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-ethoxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-13-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
QUUUXVUKQKVTFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1-phenylpropan-1-one can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with chloroacetone in the presence of an aluminum chloride catalyst.
Zeolite-Catalyzed Isomerization: Another method involves the isomerization of phenyl propylene oxide using a zeolite catalyst.
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is preferred due to its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Ethoxy-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. At the molecular level, it acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Ethoxy-1-phenylpropan-1-one and its analogs:
Key Structural and Functional Differences
Substituent Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in this compound is electron-donating, which may stabilize the carbonyl group through resonance, reducing electrophilicity compared to analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (electron-withdrawing Cl substituent) .
- Heteroatom Influence : The thiophene ring in 1-(thiophen-2-yl)propan-1-one introduces sulfur, which can participate in conjugation and alter electronic properties compared to purely hydrocarbon-based substituents .
Physical Properties Molecular Weight and Polarity: The morpholine-containing analog (C₁₆H₂₁NO₃) has a higher molecular weight (275.34 g/mol) and increased polarity due to the morpholine oxygen and nitrogen atoms, likely enhancing solubility in polar solvents compared to this compound . Hydrogen Bonding: The hydroxyl group in 1-(5-ethyl-2-hydroxyphenyl)propan-1-one enables hydrogen bonding, increasing its boiling point and solubility in aqueous media relative to non-hydroxylated analogs .
Potential Applications Pharmaceuticals: Morpholine- and thiophene-containing propanones are common in drug discovery due to their bioavailability and target-binding capabilities . Agrochemicals: Chlorinated aryl propanones (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) may serve as intermediates in pesticide synthesis .
Research Findings and Limitations
- Spectroscopic Data Gaps : While CAS numbers and molecular formulas are available for most analogs, detailed spectral data (e.g., NMR, IR) are absent in the provided evidence, limiting direct comparative analysis.
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